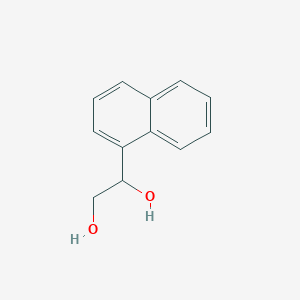

1,2-Ethanediol, 1-(1-naphthalenyl)-

Description

Significance of Aryl-Substituted Vicinal Diols as Core Organic Scaffolds

Aryl-substituted vicinal diols, a class of compounds to which 1,2-Ethanediol, 1-(1-naphthalenyl)- belongs, are of paramount importance in organic chemistry. These motifs are found in a wide array of natural products and pharmaceuticals, and they serve as versatile intermediates for the synthesis of various complex organic molecules. The two hydroxyl groups in a 1,2-relationship can be readily transformed into other functional groups, such as epoxides, aldehydes, and ketones, providing a gateway to a diverse range of chemical structures. The stereochemistry of the diol is crucial, as it often dictates the stereochemical outcome of subsequent reactions, making the enantioselective synthesis of these diols a key focus for synthetic chemists.

The primary method for the enantioselective synthesis of 1,2-Ethanediol, 1-(1-naphthalenyl)- is the Sharpless asymmetric dihydroxylation of 1-vinylnaphthalene (B14741). wikipedia.orgorganic-chemistry.org This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing for the selective formation of either the (R)- or (S)-enantiomer of the diol. The commercially available reagent mixtures, AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), provide reliable and high-yielding routes to the desired enantiomerically enriched diols. wikipedia.org

Overview of Research Trajectories for 1-(1-Naphthalenyl)-1,2-Ethanediol Derivatives and Analogs

Research efforts concerning 1,2-Ethanediol, 1-(1-naphthalenyl)- and its derivatives are multifaceted. A significant trajectory involves the use of this diol as a chiral building block in asymmetric synthesis. The diol can be converted into a variety of chiral ligands for transition metal-catalyzed reactions or can serve as a starting material for the synthesis of biologically active compounds.

For instance, the hydroxyl groups can be derivatized to form ethers, esters, or cyclic acetals, which can then undergo further transformations. The naphthalene (B1677914) moiety itself can also be functionalized, leading to a wide range of structurally diverse derivatives with potentially unique properties. The downstream products of 1,2-Ethanediol, 1-(1-naphthalenyl)- include various substituted naphthalenes, highlighting its role as a versatile intermediate in organic synthesis.

Contemporary Challenges and Opportunities in the Study of Complex Naphthyl-Ethanediol Systems

While the synthesis of 1,2-Ethanediol, 1-(1-naphthalenyl)- is well-established, challenges remain, particularly in the development of more sustainable and cost-effective synthetic methods. The use of the toxic and expensive osmium tetroxide, even in catalytic amounts, presents environmental and safety concerns. Consequently, a significant opportunity lies in the development of alternative, osmium-free dihydroxylation methods or more efficient recycling protocols for the osmium catalyst.

Furthermore, the exploration of the full potential of 1,2-Ethanediol, 1-(1-naphthalenyl)- and its derivatives in materials science and medicinal chemistry is an ongoing endeavor. The rigid and aromatic nature of the naphthalene unit, combined with the chirality of the diol, makes these compounds interesting candidates for the development of new chiral materials with unique optical or electronic properties. In the realm of drug discovery, the naphthyl-ethanediol scaffold could be incorporated into larger molecules to probe interactions with biological targets, potentially leading to the discovery of new therapeutic agents. The continued investigation into the synthesis, properties, and applications of this and related complex naphthyl-ethanediol systems promises to yield further advancements in the field of organic chemistry.

Compound Information Table

| Compound Name |

| 1,2-Ethanediol, 1-(1-naphthalenyl)- |

| (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol |

| 1-vinylnaphthalene |

| osmium tetroxide |

| dihydroquinine |

| dihydroquinidine |

| (DHQ)₂-PHAL |

| (DHQD)₂-PHAL |

Chemical Data Table

| Identifier | Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.226 g/mol |

| CAS Number (Racemate) | 13603-64-0 |

| CAS Number ((1S)-enantiomer) | 209622-45-7 |

| Physical State | Solid |

Structure

3D Structure

Properties

CAS No. |

13603-64-0 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-naphthalen-1-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2 |

InChI Key |

DIUGLBPPQLGORR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1 Naphthalenyl 1,2 Ethanediol

Established Synthetic Pathways for Vicinal Diols Bearing Naphthalene (B1677914) Moieties

Several classical and contemporary synthetic routes are available for the preparation of 1-(1-naphthalenyl)-1,2-ethanediol and related naphthalenic vicinal diols. These pathways include asymmetric dihydroxylation, stereoselective reduction of carbonyl precursors, epoxide ring-opening, and organometallic approaches.

Asymmetric Dihydroxylation Protocols (e.g., Sharpless-type reactions)

Asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. The Sharpless asymmetric dihydroxylation, in particular, has become a cornerstone of modern organic synthesis for this transformation. nih.govwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the dihydroxylation to one face of the alkene. For the synthesis of 1-(1-naphthalenyl)-1,2-ethanediol, the precursor would be 1-vinylnaphthalene (B14741).

The reaction is typically carried out using a pre-packaged mixture of reagents known as AD-mix. nih.gov There are two commercially available versions: AD-mix-α, which contains the chiral ligand (DHQ)₂-PHAL, and AD-mix-β, which contains the enantiomeric ligand (DHQD)₂-PHAL. nih.gov The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed. nih.gov A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, allowing it to be used in substoichiometric amounts. nih.gov

The mechanism involves the formation of a chiral complex between osmium tetroxide and the ligand. nih.gov This complex then undergoes a [3+2] cycloaddition with the alkene (1-vinylnaphthalene) to form a cyclic osmate ester intermediate. nih.govpsu.edu Subsequent hydrolysis of this intermediate liberates the chiral diol, 1-(1-naphthalenyl)-1,2-ethanediol, and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. nih.gov The reaction generally proceeds with high yields and excellent enantioselectivities. harvard.edu

| Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Generic Alkene | AD-mix-α | High | High | nih.govpsu.edu |

| Generic Alkene | AD-mix-β | High | High | nih.govpsu.edu |

| E-Allyl- and vinyl-silanes | AD-mix-α/β | >80 | >96 | harvard.edu |

| trans-p-menth-3-ene | AD-mix-α | 76 | 54.5 | nih.gov |

| trans-p-menth-3-ene | AD-mix-β | 91 | 59.4 | nih.gov |

Stereoselective Reduction of α-Hydroxy Ketones and Related Carbonyl Precursors

Another important route to vicinal diols is the stereoselective reduction of α-hydroxy ketones. For the synthesis of 1-(1-naphthalenyl)-1,2-ethanediol, the corresponding precursor would be 2-hydroxy-1-(1-naphthalenyl)ethanone. The reduction of the ketone functionality can be achieved using various reducing agents, and the stereochemical outcome (i.e., the formation of syn or anti diols) can often be controlled by the choice of reagent and reaction conditions. researchgate.neted.gov

Commonly used reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgmdpi.com The diastereoselectivity of these reductions can be influenced by chelation control or by following predictive models such as the Felkin-Anh or Cram models. libretexts.org For instance, in the presence of a chelating metal, the α-hydroxy group can coordinate with the reducing agent, leading to the delivery of the hydride from a specific face of the carbonyl group. libretexts.org

For enantioselective reductions, chiral reducing agents are employed. wikipedia.orguwindsor.ca These can be prepared by modifying standard hydride reagents with chiral ligands. Examples include BINAL-H reagents, which are derived from lithium aluminum hydride and chiral binaphthols, and CBS (Corey-Bakshi-Shibata) reagents, which are chiral oxazaborolidine catalysts used in conjunction with a stoichiometric borane (B79455) source. uwindsor.canih.gov These reagents create a chiral environment around the ketone, leading to the formation of one enantiomer of the alcohol in excess. A patent has described the stereoselective reduction of an α-hydroxy ketone to a trans-diol using sodium triacetoxyborohydride, where the existing hydroxyl group directs the reduction. google.com

| Reagent Type | Specific Example | Key Feature | Reference |

|---|---|---|---|

| Non-chiral Hydrides | NaBH₄, LiAlH₄ | Diastereoselective reduction, can be influenced by chelation. | wikipedia.orglibretexts.org |

| Chiral Aluminum Hydrides | BINAL-H | Enantioselective reduction of ketones with a π-system. | uwindsor.ca |

| Chiral Borane Catalysts | CBS Reagents | Enantioselective reduction catalyzed by chiral oxazaborolidines. | nih.gov |

| Directed Reduction | Sodium Triacetoxyborohydride | Stereoselective reduction directed by an existing hydroxyl group. | google.com |

Epoxide Ring-Opening Strategies for Diol Formation

The ring-opening of epoxides provides a direct route to 1,2-diols. The precursor for 1-(1-naphthalenyl)-1,2-ethanediol via this method would be 1-(oxiran-2-yl)naphthalene (also known as 1-naphthyloxirane). The epoxide ring, being highly strained, can be opened by nucleophiles under either acidic or basic conditions to yield the corresponding diol. nih.govkhanacademy.org

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (water, in this case) then attacks one of the epoxide carbons. For epoxides with a benzylic-type carbon, such as 1-(oxiran-2-yl)naphthalene, the attack preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.

Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks one of the epoxide carbons in an Sₙ2-type reaction. khanacademy.org This attack typically occurs at the less sterically hindered carbon. khanacademy.org For 1-(oxiran-2-yl)naphthalene, this would be the terminal carbon of the epoxide ring.

In both acidic and basic hydrolysis, the ring-opening occurs with anti-stereochemistry, meaning that if the epoxide is chiral, the resulting diol will have a trans configuration of the hydroxyl groups. Biocatalytic approaches using epoxide hydrolases have also been developed for the enantioselective hydrolysis of epoxides, offering an environmentally benign route to chiral diols. nih.govexlibrisgroup.comresearchgate.net

Organometallic Approaches (e.g., Grignard reactions followed by hydroxylation)

Organometallic reagents, particularly Grignard reagents, are versatile tools for the formation of carbon-carbon bonds and can be employed in the synthesis of 1-(1-naphthalenyl)-1,2-ethanediol. researchgate.net A plausible strategy involves a two-step process starting from 1-naphthaldehyde (B104281).

In the first step, 1-naphthaldehyde can be reacted with a Grignard reagent that serves as a hydroxymethyl anion equivalent. youtube.comdoubtnut.com For instance, the Grignard reagent derived from a protected halomethanol could be used. Alternatively, a simpler approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with formaldehyde (B43269) to generate a primary alcohol. youtube.comdoubtnut.com In the context of synthesizing the target diol, 1-naphthylmagnesium bromide would be reacted with a suitable two-carbon electrophile containing a masked or protected hydroxyl group, followed by deprotection.

A more direct method would involve the reaction of 1-naphthaldehyde with a nucleophilic formaldehyde equivalent. youtube.comdoubtnut.com For example, the Grignard reagent could be reacted with formaldehyde to form a primary alcohol. youtube.com Subsequent hydrolysis of the intermediate alkoxide would yield the desired 1,2-diol. This method allows for the construction of the carbon skeleton and the introduction of one of the hydroxyl groups in a single step.

Enantioselective and Diastereoselective Synthesis of Chiral 1-(1-Naphthalenyl)-1,2-Ethanediol

The synthesis of specific stereoisomers of 1-(1-naphthalenyl)-1,2-ethanediol is of great interest, as these chiral diols can serve as valuable building blocks in asymmetric synthesis. nih.gov The control of enantioselectivity and diastereoselectivity is paramount in these synthetic endeavors.

Application of Chiral Catalysts and Ligands

The use of chiral catalysts and ligands is the most effective strategy for achieving high levels of enantioselectivity in the synthesis of chiral molecules. psu.edunih.govdeutscher-apotheker-verlag.de As discussed in the context of asymmetric dihydroxylation (Section 2.1.1), the Sharpless AD reaction is a prime example of a ligand-accelerated, enantioselective process. wikipedia.org The cinchona alkaloid-derived ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, create a chiral pocket around the osmium center, which effectively discriminates between the two faces of the prochiral alkene, 1-vinylnaphthalene. nih.gov This leads to the formation of one enantiomer of 1-(1-naphthalenyl)-1,2-ethanediol in high enantiomeric excess. harvard.edu

In addition to the Sharpless ligands, a vast array of other chiral ligands have been developed for various asymmetric transformations that can be applied to the synthesis of chiral diols. These include ligands based on chiral backbones such as BINOL (1,1'-bi-2-naphthol), TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), and chiral diamines. nih.gov These ligands can be used in conjunction with various metal catalysts to induce asymmetry in reactions such as reductions, additions, and couplings. For example, chiral BINOL-derived ligands have been successfully used in the enantioselective reduction of ketones and in the catalytic asymmetric allylation of carbonyl compounds. uwindsor.canih.gov The choice of ligand is often crucial and is typically optimized for a specific substrate and reaction type to achieve the best possible stereochemical control.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new stereocenters. wikipedia.org The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for facial differentiation during bond-forming reactions. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgharvard.edu

One of the most powerful classes of chiral auxiliaries applicable to the synthesis of diol-containing structures are the oxazolidinones, famously developed by David Evans. williams.edu In a hypothetical synthesis of 1-(1-naphthalenyl)-1,2-ethanediol, an N-acyl oxazolidinone could be used in a stereoselective aldol (B89426) reaction. For instance, an enolate of an N-acetyl oxazolidinone could react with 1-naphthaldehyde. The steric bulk of the auxiliary would direct the approach of the aldehyde, leading to the formation of a syn- or anti-aldol adduct with high diastereoselectivity. rsc.orgnih.gov Subsequent removal of the auxiliary would yield the chiral β-hydroxy carbonyl compound, which could then be reduced to the target 1,2-diol.

Another strategy involves the use of chiral auxiliaries to direct reactions on a prochiral substrate. For example, an ester of a chiral alcohol like (-)-8-phenylmenthol (B56881) could be prepared from a suitable vinylic precursor. harvard.edu The auxiliary would then direct a subsequent dihydroxylation reaction to one face of the double bond, establishing the stereochemistry of the two hydroxyl groups. The success of these methods relies on the predictable stereodirecting influence of the auxiliary and its efficient removal without affecting the newly formed stereocenters. williams.edu

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemistry, reliable cleavage. williams.edunih.gov |

| Camphorsultam | Diels-Alder Reactions, Conjugate Additions | Forms crystalline derivatives facilitating purification; strong stereodirecting power. harvard.edu |

| (-)-8-Phenylmenthol | Ene Reactions, Diels-Alder Reactions | π-stacking interactions can enhance stereoselectivity over standard menthol. harvard.edu |

Biocatalytic Synthesis and Deracemization Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity.

A highly effective biocatalytic route to chiral 1-(1-naphthalenyl)-ethanols, which are direct precursors to the target diol, is the asymmetric reduction of 1-acetonaphthone. researchgate.netsigmaaldrich.com Various microorganisms contain carbonyl reductase enzymes that can reduce the ketone to the corresponding secondary alcohol with high enantioselectivity. The stereochemical outcome (either the (R)- or (S)-enantiomer) is dependent on the specific enzyme and its adherence to Prelog's rule.

For example, the yeast Candida viswanathii has been shown to reduce 1-acetonaphthone to produce S(-)-1-(1'-naphthyl) ethanol (B145695) with excellent conversion rates (>97%) and near-perfect enantioselectivity (ee >99%). researchgate.net Similarly, strains of Rhodotorula glutinis have been used to synthesize (S)-(-)-1-(1'-naphthyl) ethanol. researchgate.net The process can be optimized by adjusting culture conditions such as pH, temperature, and substrate concentration to maximize both yield and enantiomeric purity. researchgate.net Subsequent enzymatic or chemical hydroxylation of the adjacent methyl group would yield the final 1-(1-naphthalenyl)-1,2-ethanediol.

Table 2: Biocatalytic Reduction of 1-Acetonaphthone

| Biocatalyst (Microorganism) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Candida viswanathii MTCC 5158 | S(-)-1-(1'-Naphthyl) ethanol | >97 | >99 |

| Rhodotorula glutinis | (S)-(-)-1-(1'-Naphthyl) ethanol | N/A | High |

Data compiled from multiple sources. researchgate.net

For cases where a racemic mixture of an alcohol is obtained, biocatalysts can be employed for resolution. Dynamic kinetic resolution (DKR) is a particularly efficient process that can theoretically convert 100% of a racemate into a single enantiomer. researchgate.net This process combines the enantioselective reaction of an enzyme with in-situ racemization of the less reactive enantiomer. mdpi.com

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. researchgate.netmdpi.com In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase (B570770), leaving the other enantiomer unreacted. For instance, in a study on the closely related compound 1-(2-naphthyl)ethanol, Candida antarctica lipase B was used to selectively process one enantiomer, allowing for the separation of both enantiomers in high optical purity. nih.gov A similar strategy could be applied to a racemic mixture of 1-(1-naphthalenyl)-1,2-ethanediol.

Furthermore, some biocatalytic systems can perform deracemization, which involves the stereoinversion of one enantiomer into the other. nih.gov This can be achieved through a sequence of enantioselective oxidation of one enantiomer to a ketone, followed by a stereoselective reduction of the ketone to the desired single enantiomer of the alcohol. nih.govsigmaaldrich.com

Table 3: Biocatalysts for Kinetic Resolution and Related Transformations

| Biocatalyst | Substrate Example | Transformation | Key Outcome |

|---|---|---|---|

| Candida antarctica Lipase B | 1-(2-Naphthyl)ethanol | Kinetic Resolution | Separation of enantiomers with high ee. nih.gov |

| Immobilized Pea Protein | (R,S)-2-Naphthyl ethanol | Selective Oxidation | Yields (S)-enantiomer by oxidizing the (R)-enantiomer to 2-acetonaphthone. nih.govsigmaaldrich.com |

Green Chemistry Principles in the Synthesis of Naphthalenylethanediols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This paradigm is increasingly influencing the synthesis of complex molecules like naphthalenylethanediols.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. researchgate.net Biocatalytic reactions, as described in section 2.2.3, are prime examples of this principle in action, as they are frequently performed in aqueous buffer solutions. mdpi.com The stereoselective reduction of 1-acetonaphthone using whole-cell biocatalysts in aqueous media exemplifies a greener approach to synthesizing the precursor for 1-(1-naphthalenyl)-1,2-ethanediol. sigmaaldrich.com

Solvent-free synthesis is another powerful green methodology where reactions are conducted by grinding or melting reactants together without any solvent. orientjchem.orgresearchgate.net While specific examples for the synthesis of 1-(1-naphthalenyl)-1,2-ethanediol via this method are not prominent, the principle could be applied in certain steps, such as solid-state reductions or condensations, potentially leading to reduced waste, lower energy consumption, and simpler purification procedures. rsc.org

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org

In the context of synthesizing 1-(1-naphthalenyl)-1,2-ethanediol, a highly atom-economical approach would be the direct asymmetric dihydroxylation of 1-vinylnaphthalene. This reaction, if catalyzed by an osmium or manganese complex with a chiral ligand, would add two hydroxyl groups across the double bond, incorporating all atoms from the water and oxidizing agent (in its catalytic cycle) into the product, with minimal byproducts. organic-chemistry.org

This contrasts sharply with less atom-economical routes that might involve multi-step sequences with stoichiometric protecting groups, activating agents, or leaving groups, all of which generate significant chemical waste. nih.gov Designing syntheses that maximize atom economy is crucial for developing sustainable and cost-effective manufacturing processes for valuable chemical compounds. rsc.org

Chemical Reactivity and Derivatization of the 1,2 Ethanediol, 1 1 Naphthalenyl Scaffold

Functional Group Transformations of Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group on the ethanediol chain offers opportunities for selective and non-selective modifications. The differing steric and electronic environments of these two groups allow for regioselective reactions under controlled conditions.

Selective Esterification and Etherification

Selective acylation and alkylation of the hydroxyl groups in 1,2-diols are fundamental transformations for the synthesis of valuable intermediates. In the case of 1,2-ethanediol, 1-(1-naphthalenyl)-, the primary hydroxyl group is generally more reactive towards esterification and etherification reagents due to its lower steric hindrance compared to the secondary hydroxyl group at the benzylic position.

Esterification: Selective esterification of the primary hydroxyl group can be achieved using a variety of acylating agents under controlled conditions. For instance, reaction with one equivalent of an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base at low temperatures would be expected to yield the corresponding monoester at the primary position.

Etherification: Similarly, selective etherification of the primary hydroxyl group can be accomplished through Williamson ether synthesis. Deprotonation of the primary alcohol with a suitable base, followed by reaction with an alkyl halide, would preferentially yield the primary ether.

Formation of Cyclic Acetals and Ketals

The 1,2-diol moiety of 1,2-ethanediol, 1-(1-naphthalenyl)- readily reacts with aldehydes and ketones to form cyclic acetals and ketals, respectively. chemtube3d.comorganic-chemistry.org These five-membered rings, known as dioxolanes, are often used as protecting groups for the diol functionality due to their stability towards a wide range of reagents, particularly bases and nucleophiles. organic-chemistry.orglibretexts.org

The formation of cyclic acetals is typically catalyzed by a Brønsted or Lewis acid, and the reaction is driven to completion by the removal of water. organic-chemistry.orggoogle.comgoogle.com The reaction is reversible, and the diol can be regenerated by acid-catalyzed hydrolysis. organic-chemistry.org

The general reaction is as follows:

| Reactant (Aldehyde/Ketone) | Product (Cyclic Acetal/Ketal) | Catalyst |

| Formaldehyde (B43269) | 2-(1-Naphthalenyl)-1,3-dioxolane | Acid Catalyst (e.g., p-toluenesulfonic acid) |

| Acetone | 2,2-Dimethyl-4-(1-naphthalenyl)-1,3-dioxolane | Acid Catalyst (e.g., p-toluenesulfonic acid) |

Oxidation Reactions to Carbonyls and Carboxylic Acids

The hydroxyl groups of 1,2-ethanediol, 1-(1-naphthalenyl)- can be oxidized to yield a variety of carbonyl compounds and carboxylic acids, depending on the oxidizing agent and reaction conditions. ucr.edu

Selective oxidation of the less hindered primary alcohol can be achieved using mild oxidizing agents, which would yield the corresponding aldehyde. Further oxidation of this aldehyde would lead to a carboxylic acid. quora.com The secondary alcohol can be oxidized to a ketone.

Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond of the diol, resulting in the formation of different oxidation products.

| Oxidizing Agent | Expected Product(s) |

| Mild Oxidizing Agent (e.g., PCC) | 2-Hydroxy-2-(1-naphthalenyl)acetaldehyde and/or 1-(1-Naphthalenyl)-2-oxoethanol |

| Strong Oxidizing Agent (e.g., KMnO4) | Naphthalene-1-carboxylic acid |

Deoxydehydration to Olefins

The vicinal diol functionality of 1,2-ethanediol, 1-(1-naphthalenyl)- can undergo deoxydehydration (DODH) to form the corresponding olefin, 1-vinylnaphthalene (B14741). rsc.org This reaction involves the removal of both hydroxyl groups and the formation of a carbon-carbon double bond. researchgate.net The DODH reaction is an important transformation for converting biomass-derived polyols into valuable alkenes. rsc.org

Various catalytic systems, often based on transition metals like rhenium, have been developed for this transformation. nsf.govchemrxiv.org The reaction typically requires a reducing agent.

Reactivity of the Naphthalene (B1677914) Nucleus in Naphthalenylethanediol Derivatives

The naphthalene ring system in 1,2-ethanediol, 1-(1-naphthalenyl)- and its derivatives is susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the electronic properties of the substituent already present on the ring.

Electrophilic Aromatic Substitution Patterns

In general, electrophilic aromatic substitution on naphthalene occurs preferentially at the C1 (α) position, as the carbocation intermediate formed is more stable. pearson.comonlineorganicchemistrytutor.comyoutube.com The substituent at the C1 position of the naphthalene ring in 1,2-ethanediol, 1-(1-naphthalenyl)- derivatives will direct incoming electrophiles to other positions on the ring. The 1-(1,2-dihydroxyethyl) group is an ortho, para-directing group. uci.edu Therefore, electrophilic substitution is expected to occur primarily at the C4 and C5 positions of the naphthalene nucleus.

| Electrophilic Reagent | Expected Product(s) |

| HNO3/H2SO4 | 1-(4-Nitro-1-naphthalenyl)-1,2-ethanediol and 1-(5-Nitro-1-naphthalenyl)-1,2-ethanediol |

| Br2/FeBr3 | 1-(4-Bromo-1-naphthalenyl)-1,2-ethanediol and 1-(5-Bromo-1-naphthalenyl)-1,2-ethanediol |

| SO3/H2SO4 | 4-(1,2-Dihydroxyethyl)naphthalene-1-sulfonic acid |

Hydrogenation and Dearomatization Reactions

The naphthalene moiety of 1,2-ethanediol, 1-(1-naphthalenyl)- is susceptible to hydrogenation and dearomatization reactions, which convert the planar aromatic system into three-dimensional aliphatic or partially saturated cyclic structures. These transformations are typically achieved using catalytic methods and are significant for modifying the steric and electronic properties of the scaffold.

Hydrogenation: Catalytic hydrogenation of the naphthalene ring system can lead to partial or complete saturation. The reaction typically proceeds via the addition of hydrogen across the double bonds in the presence of a metal catalyst. The product distribution is highly dependent on the catalyst, solvent, temperature, and pressure.

Partial Hydrogenation: Selective hydrogenation can yield the corresponding tetralin derivative, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane-1,2-diol. This transformation reduces one of the aromatic rings while leaving the other intact. Catalysts based on platinum, palladium, and rhodium are often employed for this purpose. researchgate.net For instance, studies on naphthalene hydrogenation show that platinum-containing catalysts can achieve high selectivity for tetralin at temperatures between 200–300°C and pressures of 4–6 MPa. mdpi.com

Complete Hydrogenation: Under more forcing conditions or with more active catalysts, such as rhodium or ruthenium, complete hydrogenation can occur to produce the decalin derivative, 1-(decahydronaphthalen-1-yl)ethane-1,2-diol. researchgate.netmdpi.com The complete hydrogenation of naphthalene to decalin is a well-established industrial process. mdpi.com

Dearomatization: Dearomatization reactions are a powerful strategy for converting flat aromatic compounds into complex 3D molecules. nih.govcam.ac.uk Unlike hydrogenation, which typically involves the addition of H₂, dearomatization can involve the addition of various atoms or functional groups across the aromatic system, often with high stereocontrol.

Recent advances have focused on the enantioselective dearomatization of naphthalene derivatives, particularly naphthols. nih.govresearchgate.netnih.gov For example, palladium-catalyzed intermolecular arylative dearomatization of 1-naphthols has been achieved using a chiral phosphine (B1218219) ligand (sSPhos) to introduce an aryl group and create a quaternary stereocenter with high enantioselectivity. nih.govcam.ac.uk Another strategy involves the biomimetic dearomative syn-dihydroxylation of naphthalenes using an iron catalyst and hydrogen peroxide to yield 1,2-diols, a transformation that directly functionalizes the aromatic ring. acs.org These methods highlight the potential to asymmetrically modify the naphthalene core of 1,2-ethanediol, 1-(1-naphthalenyl)-, generating chiral, non-aromatic cyclic structures.

The table below summarizes typical catalyst systems used for the hydrogenation and dearomatization of naphthalene and its derivatives.

| Reaction Type | Substrate Type | Catalyst/Reagent | Primary Product | Reference |

|---|---|---|---|---|

| Partial Hydrogenation | Naphthalene | Pt nanoparticles stabilized in hyper-cross-linked aromatic polymer | Tetralin | mdpi.com |

| Partial Hydrogenation | Naphthalene/1-Naphthol | Supported metal catalysts (Pd/C, Pt/C, Rh/C) in supercritical CO₂ | Tetralin / Tetrahydronaphthol | researchgate.net |

| Arylative Dearomatization | 1-Naphthols | Pd₂(dba)₃ / sSPhos (chiral ligand) | Aryl-substituted Naphthalenones | nih.govcam.ac.uk |

| Allylic Dearomatization | Naphthols | Iridium complex / Phosphoric Acid (cooperative catalysis) | Allyl-substituted β-Naphthalenones | nih.gov |

| Dihydroxylation Dearomatization | Naphthalene | [Fe(⁵⁻ᵗⁱᵖˢ³tpa)] / H₂O₂ | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | acs.org |

Formation of Polymeric and Supramolecular Structures

The bifunctional nature of 1,2-ethanediol, 1-(1-naphthalenyl)-, with its two hydroxyl groups, makes it an ideal monomer for step-growth polymerization. Furthermore, the combination of hydrogen-bonding donors (-OH groups) and a large, flat aromatic surface (naphthalene ring) facilitates the formation of ordered non-covalent structures.

Polymerization as a Monomer (e.g., in polyesters, polyurethanes)

The diol functionality allows 1,2-ethanediol, 1-(1-naphthalenyl)- to be incorporated into polymer chains through the formation of ester or urethane (B1682113) linkages.

Polyesters: This monomer can undergo condensation polymerization with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides, diesters) to form polyesters. libretexts.org The reaction involves the repeated formation of ester bonds with the elimination of a small molecule, such as water or methanol. The resulting polyester (B1180765) would feature the bulky, rigid naphthyl group as a pendent unit along the polymer backbone. The incorporation of such large side groups is known to influence the polymer's properties, such as increasing the glass transition temperature (Tg) and modifying solubility and thermal stability. scilit.com Research on aromatic polyesters containing pendent naphthyl units has shown they are generally amorphous and exhibit good thermal stability, with decomposition temperatures often exceeding 400°C. scilit.com

The general scheme for polyesterification is as follows: n (HO-R-OH) + n (HOOC-R'-COOH) → [-O-R-O-CO-R'-CO-]n + 2n H₂O (where R is the 1-(1-naphthalenyl)ethane-1,2-diyl moiety)

Polyurethanes: Similarly, the diol can react with diisocyanates in a polyaddition reaction to synthesize polyurethanes. In this reaction, the hydroxyl groups add across the isocyanate (N=C=O) groups to form carbamate (B1207046) (urethane) linkages. No byproduct is formed in this process. The naphthalene unit would become part of the "soft segment" or be contributed by a chain extender, influencing the final material's mechanical and thermal properties. Bio-based polyols are increasingly used in polyurethane synthesis, and functional diols like 1,2-ethanediol, 1-(1-naphthalenyl)- fit within this class of monomers. dergipark.org.tr

The table below provides examples of polymer systems based on functional diols.

| Polymer Type | Monomer 1 (Diol) | Monomer 2 (Co-monomer) | Key Feature | Reference |

|---|---|---|---|---|

| Polyester | Bisphenols with pendent naphthyl groups | Isophthaloyl chloride/Terephthaloyl chloride | Amorphous, high thermal stability (T₁₀ > 435°C), high Tg (209–259°C) | scilit.com |

| Polyester | 1,4-Cyclohexanedimethanol (CHDM) | Dimethyl 2,6-naphthalenedicarboxylate | High melting point, semi-crystalline | researchgate.net |

| Polyester | Bio-based diols/triols (e.g., from vegetable oils) | Adipic acid, Phthalic anhydride | Sustainable sourcing, variable molecular weights | dergipark.org.tr |

| Polyurethane | Polyester or Polyether Polyols | Diisocyanates (e.g., MDI, TDI) | Formation of segmented block copolymers with hard and soft segments | libretexts.org |

Supramolecular Assembly via Hydrogen Bonding and π-Stacking Interactions

Beyond covalent polymerization, 1,2-ethanediol, 1-(1-naphthalenyl)- is well-suited for constructing higher-order architectures through non-covalent interactions.

Hydrogen Bonding: The two hydroxyl groups are classic hydrogen bond donors and acceptors. They can form strong, directional intermolecular hydrogen bonds with each other, creating chains or networks of molecules. This type of interaction is fundamental in the crystal engineering of organic molecules and can dictate the packing arrangement in the solid state. Studies on similar diols confirm the significant role of hydrogen bonding in their supramolecular structures. researchgate.net

π-Stacking Interactions: The electron-rich π-system of the naphthalene ring is prone to engage in π-π stacking interactions. This is a non-covalent interaction between aromatic rings that contributes significantly to the stabilization of supramolecular structures. researchgate.net In the case of 1,2-ethanediol, 1-(1-naphthalenyl)-, the naphthalene moieties of adjacent molecules can stack on top of each other, typically in a parallel-displaced or T-shaped geometry, to minimize repulsion and maximize attraction. These interactions are crucial in the self-assembly of many naphthalene diimide-based materials into well-ordered 2D and 3D structures. nih.govresearchgate.net

The interplay of directional hydrogen bonding and the less-directional but significant π-stacking allows for the formation of complex and robust supramolecular polymers and networks. The hydroxyl groups can form a primary structural motif (e.g., a 1D chain), which is then further organized in space by the stacking of the naphthalene units. This dual-interaction system is a powerful tool in designing functional materials with specific electronic or host-guest properties. researchgate.net

Advanced Characterization and Structural Elucidation of 1 1 Naphthalenyl 1,2 Ethanediol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of 1-(1-naphthalenyl)-1,2-ethanediol and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of relative and, in some cases, absolute configurations.

In the ¹H NMR spectrum of 1-(1-naphthalenyl)-1,2-ethanediol, the protons of the diol moiety and the naphthalene (B1677914) ring exhibit characteristic chemical shifts and coupling constants. The diastereotopic methylene (B1212753) protons of the ethane-1,2-diol chain can be particularly informative for conformational analysis. sjsu.edu The analysis of these signals, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of protons and carbons. mdpi.commdpi.com For instance, the coupling constants between the vicinal protons on the ethanediol backbone can provide insights into the preferred dihedral angles and, consequently, the dominant conformers in solution. researchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to establish through-space proximities between protons, which is invaluable for elucidating the three-dimensional structure and preferred conformations. mdpi.com For example, an NOE between a proton on the naphthalene ring and a proton on the diol chain would indicate a specific spatial arrangement. Computational modeling, often using Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to predict and verify the most stable conformations and their corresponding NMR parameters. sjsu.eduresearchgate.net The study of chemical shift variations in different solvents can also provide information about intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for 1-(1-Naphthalenyl)-1,2-Ethanediol in CDCl₃

| Proton | Chemical Shift (ppm) |

| Naphthyl-H | 7.40 - 8.20 (m) |

| CH(OH) | 4.90 - 5.10 (m) |

| CH₂(OH) | 3.70 - 3.90 (m) |

| OH | 2.50 - 3.50 (br s) |

Note: This is a generalized representation. Actual chemical shifts can vary based on concentration and specific isomeric form.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

For chiral derivatives of 1-(1-naphthalenyl)-1,2-ethanediol, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of stereogenic centers. mtoz-biolabs.comwikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule. The naphthalene ring in 1-(1-naphthalenyl)-1,2-ethanediol serves as a strong chromophore, making ECD a particularly suitable technique. By comparing the experimental ECD spectrum with theoretical spectra calculated for different possible stereoisomers (e.g., using time-dependent density functional theory, TDDFT), the absolute configuration can be reliably assigned. nih.govnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The shape of the ORD curve, especially in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. While ORD and CD are related through the Kronig-Kramers transforms, they can provide complementary information. wikipedia.org

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be used to determine the absolute configuration, particularly when combined with computational predictions. schrodinger.com VCD is sensitive to the vibrational modes of the molecule and can be a powerful tool for stereochemical analysis in solution. schrodinger.com

Table 2: Typical Chiroptical Data for a Chiral Derivative of 1-(1-Naphthalenyl)-1,2-Ethanediol

| Technique | Parameter | Observation |

| ECD | Cotton Effect (λ_max) | Positive or negative band corresponding to π-π* transitions of the naphthalene ring |

| ORD | Specific Rotation ([α]_D) | Positive or negative value at the sodium D-line |

| VCD | Vibrational Bands | Differential absorption in the IR region, specific to enantiomers |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 1-(1-naphthalenyl)-1,2-ethanediol and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography elucidates the conformation of the molecule in the solid state and provides invaluable information about intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net The hydroxyl groups of the diol moiety are capable of forming extensive hydrogen bond networks, which play a significant role in the packing of the molecules in the crystal. nih.gov The naphthalene rings can participate in π-π stacking interactions, further influencing the crystal structure. researchgate.net The analysis of these non-covalent interactions is essential for understanding the solid-state properties of the compound. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Hydrogen Bonding Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a detailed look into the functional groups and hydrogen bonding present in 1-(1-naphthalenyl)-1,2-ethanediol. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. researchgate.net

In the FT-IR spectrum of 1-(1-naphthalenyl)-1,2-ethanediol, the O-H stretching vibration is particularly informative. researchgate.net A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of hydrogen-bonded hydroxyl groups. researchgate.netkennesaw.edu The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding, whether intramolecular or intermolecular. researchgate.net In dilute solutions in non-polar solvents, a sharper, higher frequency band corresponding to a "free" non-hydrogen-bonded O-H group may also be observed. researchgate.net Other characteristic bands include the C-O stretching vibrations (typically in the 1000-1200 cm⁻¹ region) and the aromatic C-H and C=C stretching and bending vibrations of the naphthalene ring. uva.nltue.nl

Raman spectroscopy is a complementary technique to FT-IR. plus.ac.atlibretexts.org While FT-IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. plus.ac.at This often results in different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The aromatic ring vibrations of the naphthalene moiety, for instance, often give rise to strong Raman signals. researchgate.netresearchgate.net Raman spectroscopy is also particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. plus.ac.at

Table 3: Key Vibrational Frequencies for 1-(1-Naphthalenyl)-1,2-Ethanediol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 (strong) |

| C-O Stretch | 1000-1200 | 1000-1200 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of 1-(1-naphthalenyl)-1,2-ethanediol, providing highly accurate mass measurements that can confirm the molecular formula of the compound and its derivatives. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to generate ions from the sample, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). mdpi.com The measured mass-to-charge ratio (m/z) can be determined with sufficient accuracy (typically to within a few parts per million) to distinguish between different elemental compositions, thus confirming the molecular formula. mdpi.com

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can be used to study fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce structural information about the molecule. This can be particularly useful for identifying the positions of substituents on the naphthalene ring or for characterizing derivatives of 1-(1-naphthalenyl)-1,2-ethanediol. Furthermore, by analyzing the products of chemical reactions using HRMS, it is possible to gain insights into reaction mechanisms and identify transient intermediates.

Theoretical and Computational Chemistry Applied to 1 1 Naphthalenyl 1,2 Ethanediol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the electronic characteristics and reactivity of 1-(1-naphthalenyl)-1,2-ethanediol. These methods, rooted in the principles of quantum mechanics, provide insights into the distribution of electrons within the molecule and how it influences its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital and Energy Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying systems like 1-(1-naphthalenyl)-1,2-ethanediol. researchgate.netd-nb.info DFT methods are used to determine the optimized geometry of the molecule, corresponding to its most stable three-dimensional arrangement of atoms. samipubco.com From this optimized structure, a wealth of information about the molecule's electronic properties can be derived.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. samipubco.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can provide insights into the distribution of electron density, which is essential for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for obtaining accurate results that align with experimental data. researchgate.net

Table 1: Representative DFT Calculated Electronic Properties

| Parameter | Description | Typical Calculated Value Range |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on method and basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1 to -3 eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | 4 to 6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1 to 3 Debye |

Note: The values presented are illustrative and can vary depending on the specific DFT functional, basis set, and computational software used.

Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions

For even greater accuracy in energetic and spectroscopic predictions, researchers often turn to ab initio methods. Unlike DFT, which relies on approximations for the exchange-correlation energy, ab initio methods are based on first principles and solve the Schrödinger equation without empirical parameters. nih.gov

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are employed to calculate highly accurate energies and spectroscopic parameters. acs.orgresearchgate.net These methods are computationally more demanding but can provide benchmark data against which results from less expensive methods like DFT can be compared. nih.gov

Ab initio calculations are particularly valuable for predicting spectroscopic properties such as vibrational frequencies (infrared and Raman spectra) and rotational constants. researchgate.net By simulating these spectra, computational chemists can aid in the identification and characterization of 1-(1-naphthalenyl)-1,2-ethanediol in various environments. The agreement between theoretically predicted spectra and experimental measurements serves as a stringent test of the computational methodology. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethanediol side chain in 1-(1-naphthalenyl)-1,2-ethanediol gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers that separate them. This is achieved by mapping the potential energy surface (PES) of the molecule, which describes how the energy changes as a function of its geometry. nih.govresearchgate.net

Role of Intramolecular Hydrogen Bonding

A key factor governing the conformational preferences of 1-(1-naphthalenyl)-1,2-ethanediol is the potential for intramolecular hydrogen bonding. fiveable.me This is an attractive interaction between the hydrogen atom of one hydroxyl group and the oxygen atom of the other hydroxyl group within the same molecule. fiveable.menih.gov The formation of an intramolecular hydrogen bond can significantly stabilize certain conformers, leading to a cyclic-like structure. fiveable.me

Gauche Effects and Steric Interactions

In addition to hydrogen bonding, the relative orientation of the two hydroxyl groups along the C-C bond of the ethanediol moiety is influenced by the gauche effect. nih.gov The gauche effect describes the tendency for certain substituents to prefer a gauche conformation (a 60° dihedral angle) over an anti conformation (a 180° dihedral angle). nih.govlibretexts.org In the case of 1,2-ethanediol, the gauche conformation of the two hydroxyl groups is generally found to be more stable than the anti conformation. nih.gov

However, the bulky naphthalene (B1677914) group introduces significant steric interactions that can either reinforce or counteract the gauche effect and the formation of intramolecular hydrogen bonds. nih.govchemistrysteps.com These steric clashes, particularly 1,3-diaxial-like interactions in certain conformations, can destabilize conformers that might otherwise be favored by electronic effects. libretexts.orgchemistrysteps.com The final conformational preference is a delicate balance between these competing interactions.

Table 2: Factors Influencing Conformer Stability

| Interaction | Description | Effect on Stability |

| Intramolecular Hydrogen Bond | Attraction between the H of one -OH and the O of the other -OH. | Stabilizing |

| Gauche Effect | Preference for a gauche arrangement of the two -OH groups. | Stabilizing |

| Steric Interactions | Repulsive forces between the bulky naphthalene group and the ethanediol side chain. | Destabilizing |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of theoretical and computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. researchgate.net For 1-(1-naphthalenyl)-1,2-ethanediol, this involves calculating properties related to various spectroscopic techniques.

Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the calculated vibrational modes, each peak can be assigned to a specific motion of the atoms within the molecule, such as O-H stretching, C-C bending, or vibrations of the naphthalene ring.

Similarly, computational methods can predict the chemical shifts of the carbon and hydrogen atoms, which are measured in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These predictions are invaluable for interpreting complex NMR spectra and confirming the structure of the molecule.

Furthermore, the electronic transitions of the molecule can be calculated to predict its Ultraviolet-Visible (UV-Vis) spectrum. chemrxiv.org The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be computed and compared with experimental measurements. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformers or solvent effects in the calculations. nih.gov

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Calculated Parameter | Experimental Value |

| Infrared (IR) Spectroscopy | O-H Stretch Frequency | ~3400-3600 cm⁻¹ |

| ¹³C NMR Spectroscopy | Naphthalene C1 Chemical Shift | ~130-135 ppm |

| UV-Vis Spectroscopy | λmax | ~280 nm |

Note: The experimental values are typical ranges for similar compounds and are provided for illustrative purposes. Actual experimental data for 1-(1-naphthalenyl)-1,2-ethanediol would be needed for a direct comparison.

Reaction Mechanism Elucidation and Transition State Analysis

While specific computational studies on the reaction mechanisms of 1-(1-naphthalenyl)-1,2-ethanediol are not extensively documented in the literature, the principles of transition state theory and computational analysis of related systems offer a robust framework for understanding its potential reactivity. The elucidation of reaction mechanisms through computational chemistry typically involves mapping the potential energy surface of a reaction, identifying the minimum energy pathways, and characterizing the structure and energy of transition states.

For reactions involving the 1-naphthyl moiety, such as those that might occur with 1-(1-naphthalenyl)-1,2-ethanediol, computational methods like Density Functional Theory (DFT) are invaluable. For instance, studies on the reactions of 1-naphthyl radicals with small molecules like ethylene (B1197577) have successfully employed quantum chemical methods to calculate potential energy surfaces and transition state theory to determine rate constants for elementary reaction steps. nih.gov These studies have demonstrated the feasibility of tracking complex reaction pathways, including additions, cyclizations, and rearrangements involving the naphthyl group. nih.gov

In the context of 1-(1-naphthalenyl)-1,2-ethanediol, potential reactions could involve the hydroxyl groups, such as oxidation, etherification, or esterification. A computational investigation of such a reaction would begin with the optimization of the geometries of the reactants, followed by a search for the transition state structure connecting them to the products. The transition state is a first-order saddle point on the potential energy surface, and its identification is a critical step in understanding the reaction's feasibility and kinetics. The energy barrier of the reaction, which is the difference in energy between the reactants and the transition state, can be calculated to predict the reaction rate.

Furthermore, computational analysis can shed light on the stereoselectivity of reactions involving the chiral centers of 1-(1-naphthalenyl)-1,2-ethanediol. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. For example, in the racemization of 1,1'-binaphthyl derivatives, a structurally related system, transition state calculations have been used to determine the preferred pathway and the energy barrier for the process. usu.eduresearchgate.net This type of analysis would be directly applicable to understanding the stereochemical outcomes of reactions at the diol moiety of 1-(1-naphthalenyl)-1,2-ethanediol.

Table 1: Key Aspects of Computational Reaction Mechanism Analysis

| Aspect | Description |

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. Minima on the PES correspond to stable species (reactants, products, intermediates), while saddle points represent transition states. |

| Transition State (TS) | The highest energy point along the lowest energy path from reactants to products. It represents a transient molecular configuration that is unstable and cannot be isolated. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species. |

| Kinetic Isotope Effect (KIE) | The change in the rate of a reaction upon isotopic substitution. Computational modeling can predict KIEs, providing insight into bond-breaking and bond-forming processes in the transition state. |

Studies on Non-Covalent Interactions (e.g., CH-π, O-H-π, π-π stacking)

The conformation and intermolecular interactions of 1-(1-naphthalenyl)-1,2-ethanediol are significantly influenced by a variety of non-covalent interactions. The large, electron-rich naphthalene ring system is a key player in these interactions, participating in CH-π, O-H-π, and π-π stacking forces. Computational chemistry offers powerful tools to dissect and quantify these weak yet structurally determinative interactions.

O-H-π Interactions: Similar to CH-π interactions, an O-H-π interaction involves the hydrogen atom of a hydroxyl group interacting with the π-electrons of the naphthalene ring. Theoretical studies on related systems, such as 2-cyclopenten-1-ol, have shown that intramolecular π-type hydrogen bonding can significantly stabilize certain conformers. mdpi.com For 1-(1-naphthalenyl)-1,2-ethanediol, the presence of two hydroxyl groups offers the possibility of intramolecular O-H-π interactions that could lock the molecule into specific conformations. Computational studies can predict the geometry and energetic contribution of these interactions.

π-π Stacking: The interaction between two aromatic rings is a crucial non-covalent force in many chemical and biological systems. In the context of 1-(1-naphthalenyl)-1,2-ethanediol, π-π stacking would primarily be an intermolecular interaction, where the naphthalene rings of two or more molecules align. Computational studies on the polymorphism of related compounds, such as 2-(naphthalenylamino)-nicotinic acids, have demonstrated the importance of π-π interactions in dictating crystal packing. uky.edu The energy of these interactions can be calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT), which can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov

Table 2: Calculated Interaction Energies for Model Non-Covalent Interactions in Naphthalene Systems (Illustrative)

| Interaction Type | Model System | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |

| π-π Stacking | Naphthalene Dimer | SAPT | -5.0 to -7.0 | nih.gov |

| O-H-π | 1-Naphthol Dimer | DFT | -3.0 to -5.0 | nih.gov |

| CH-π | Methane-Naphthalene | MP2 | -1.0 to -2.0 | General |

Note: The values in this table are illustrative and based on calculations for model systems. The actual interaction energies in 1-(1-naphthalenyl)-1,2-ethanediol would depend on the specific geometry and computational level of theory.

The interplay of these non-covalent interactions determines the conformational landscape of 1-(1-naphthalenyl)-1,2-ethanediol. Computational conformational searches can identify the various low-energy structures available to the molecule. For each conformer, the contributing non-covalent interactions can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). These analyses can provide quantitative measures of charge transfer and the presence of bond critical points, respectively, which are indicative of stabilizing interactions. The balance between intramolecular hydrogen bonding within the diol unit and the various π-interactions with the naphthalene ring is a delicate one that ultimately governs the molecule's shape and its recognition properties.

Applications in Catalysis and Asymmetric Synthesis

1-(1-Naphthalenyl)-1,2-Ethanediol as a Chiral Ligand Precursor for Metal-Catalyzed Reactions

The use of 1,2-Ethanediol, 1-(1-naphthalenyl)- as a precursor for chiral ligands in metal-catalyzed reactions is a theoretically sound concept, given the well-established role of chiral diols in creating asymmetric environments for catalysts. researchgate.net However, specific research detailing the design, synthesis, and application of ligands derived from this particular diol is not present in the available scientific literature.

Chiral diols are versatile starting materials for a variety of ligand classes. The two hydroxyl groups can be readily functionalized to create bidentate ligands, which are highly effective in coordinating with metal centers. Common derivatives include:

Bisesters: Formed by reacting the diol with acyl chlorides or carboxylic acids.

Phosphines: Synthesized through a multi-step process often involving conversion of the hydroxyl groups to leaving groups, followed by substitution with phosphide (B1233454) anions. Chiral phosphine (B1218219) ligands are among the most successful classes of ligands for asymmetric catalysis. nih.govmdpi.com

While methods for these transformations are general, no studies were found that specifically apply them to 1,2-Ethanediol, 1-(1-naphthalenyl)- to create new ligands. The synthesis of chiral phosphines and other ligands is a critical area of research, with new scaffolds continuously being developed to improve catalytic activity and enantioselectivity. nih.gov

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds. Catalysts for these reactions often consist of a transition metal (like rhodium, ruthenium, or iridium) complexed with a chiral ligand. Ligands derived from chiral diols, such as diphosphines, are known to be highly effective. They create a rigid and well-defined chiral pocket around the metal, which forces the hydrogen to add to one face of a prochiral substrate preferentially.

Despite the potential, there is no specific data or research describing the application of ligands derived from 1,2-Ethanediol, 1-(1-naphthalenyl)- in asymmetric hydrogenation or other reduction reactions.

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral ligands derived from diols play a crucial role in many such reactions. For example, chiral diols themselves can act as organocatalysts or be converted into ligands for metal-catalyzed processes like:

Asymmetric Aldol (B89426) Reactions: Creating chiral β-hydroxy ketones.

Asymmetric Allylboration: The enantioselective addition of allylboronates to aldehydes or ketones, a reaction where chiral diol catalysts like BINOL have proven highly effective.

No specific examples or research findings were identified for the use of 1,2-Ethanediol, 1-(1-naphthalenyl)- or its derivatives in these asymmetric carbon-carbon bond-forming reactions. The general utility of chiral diols in this context, however, suggests its potential as a scaffold for new catalysts.

Asymmetric oxidation reactions, such as the conversion of sulfides to chiral sulfoxides, are important for the synthesis of pharmaceuticals and agrochemicals. Metal complexes with chiral ligands are often employed to control the enantioselectivity of the oxygen transfer. While analogous compounds like (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol have been mentioned for use as a ligand in asymmetric sulfoxidation, no such applications have been documented for the mono-naphthalenyl compound 1,2-Ethanediol, 1-(1-naphthalenyl)- .

Role in Organocatalysis and Chiral Solvating Agent Development

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. researchgate.netnih.gov Chiral diols, particularly those with acidic hydroxyl protons and a defined stereochemical structure like BINOL and TADDOL derivatives, can act as Brønsted acid catalysts or hydrogen-bond donors, activating substrates and controlling the stereochemical outcome of reactions.

Furthermore, chiral molecules can be used as chiral solvating agents for NMR spectroscopy to determine the enantiomeric purity of other compounds. However, a review of the literature did not yield any studies where 1,2-Ethanediol, 1-(1-naphthalenyl)- was specifically employed as an organocatalyst or a chiral solvating agent.

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, a catalyst in a different phase from the reactants is often modified to induce enantioselectivity. This is typically achieved by adsorbing a chiral molecule, known as a chiral modifier, onto the surface of a solid metal catalyst (e.g., platinum or palladium). While related structures like 1-(1-naphthyl)ethylamine (B3023371) have been studied extensively as chiral modifiers for the enantioselective hydrogenation of α-keto esters on platinum surfaces, there is no available research on the use of 1,2-Ethanediol, 1-(1-naphthalenyl)- in this capacity or on its surface interactions with heterogeneous catalysts. The study of how chiral molecules adsorb and interact with catalyst surfaces is crucial for designing more effective heterogeneous asymmetric catalysts.

Catalyst Immobilization and Reusability Studies

The heterogenization of homogeneous catalysts, including those derived from chiral diols like 1,2-Ethanediol, 1-(1-naphthalenyl)-, is a critical area of research aimed at improving the economic and environmental viability of synthetic processes. By immobilizing the catalyst on a solid support, its separation from the reaction mixture is simplified, and its potential for reuse over multiple cycles is enhanced. This approach addresses the common drawbacks of homogeneous catalysis, such as catalyst loss and product contamination with metal residues.

Strategies for the immobilization of chiral catalysts, including those structurally related to 1,2-Ethanediol, 1-(1-naphthalenyl)-, often involve the use of various support materials. These can be broadly categorized into inorganic materials, such as silica (B1680970) and zeolites, and organic polymers. The choice of support and the method of immobilization are crucial as they can significantly influence the catalyst's activity, selectivity, and stability.

While specific studies detailing the immobilization and reusability of catalysts directly derived from 1,2-Ethanediol, 1-(1-naphthalenyl)- are not extensively documented in publicly accessible literature, the general principles and findings from studies on analogous chiral diols provide valuable insights. Research in the broader field of chiral diol catalyst immobilization has demonstrated both the potential and the challenges of this approach.

For instance, studies on other chiral diols have shown that immobilization can sometimes lead to a decrease in catalytic activity or enantioselectivity compared to the homogeneous counterpart. This can be attributed to several factors, including steric hindrance around the active site imposed by the support matrix, altered electronic properties of the ligand upon immobilization, and mass transfer limitations.

Conversely, in some cases, the polymer support has been observed to have a positive effect on the catalyst's performance. The support can create a specific microenvironment around the catalytic center that may enhance its stability or even selectivity. Furthermore, techniques like using dendritic polymers as supports have shown promise in creating catalysts with high activity that surpasses their homogeneous analogues, attributed to site isolation effects that prevent the formation of less active polynuclear species.

The reusability of an immobilized catalyst is a key metric of its practical utility. A successful heterogenized catalyst should maintain its performance over numerous reaction cycles with minimal leaching of the active catalytic species into the product stream. Detailed reusability studies typically involve monitoring the conversion, enantiomeric excess, and the amount of catalyst lost after each cycle.

Although detailed data tables for the immobilization and reuse of catalysts based on 1,2-Ethanediol, 1-(1-naphthalenyl)- are not available, the table below illustrates a hypothetical representation of the kind of data that would be generated from such studies, based on typical findings for other immobilized chiral diol catalysts.

Hypothetical Reusability Data for an Immobilized Catalyst

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 95 |

| 2 | 97 | 94 |

| 3 | 96 | 94 |

| 4 | 94 | 93 |

| 5 | 92 | 92 |

This hypothetical data shows a gradual decrease in both conversion and enantioselectivity over successive cycles, a common observation in catalyst reusability studies. Research efforts are continually focused on developing more robust immobilization techniques and support materials to minimize these declines and extend the catalyst's lifetime.

Emerging Research Directions and Future Perspectives for 1 1 Naphthalenyl 1,2 Ethanediol

Integration into Functional Materials (e.g., Liquid Crystals, Polymer Networks)

The incorporation of chiral molecules into functional materials can induce unique and desirable properties. The naphthalene (B1677914) unit of 1-(1-naphthalenyl)-1,2-ethanediol suggests its potential as a component in liquid crystals and polymer networks.

In the realm of liquid crystals , the introduction of chiral dopants is a well-established method for inducing helical structures, leading to the formation of cholesteric phases. The chirality of 1-(1-naphthalenyl)-1,2-ethanediol could be harnessed for this purpose. Future research could investigate how the concentration and stereochemistry of this diol affect the pitch of the helical structure and the resulting optical properties of the liquid crystal.

Polymer networks offer another promising area for the integration of 1-(1-naphthalenyl)-1,2-ethanediol. Polymer networks formed through photo-polymerization in a thermotropic liquid crystal tend to adopt the self-organized order of the phase in which they are formed. chemicalbook.com The diol functionality allows for its potential use as a cross-linking agent or as a monomer in the formation of polyesters or polyurethanes. The rigid naphthalene group would be expected to enhance the thermal stability and mechanical properties of the resulting polymer. Furthermore, the creation of interpenetrating polymer networks (IPNs), where two or more distinct polymer networks are physically entangled, could lead to materials with synergistic properties. mdpi.com For instance, a network derived from 1-(1-naphthalenyl)-1,2-ethanediol could be interpenetrated with a more flexible polymer to create materials with a unique combination of toughness and rigidity. Research in this area could focus on synthesizing and characterizing such polymers and exploring their potential applications in areas like chiral separations, asymmetric catalysis, and advanced optical films. The use of gamma radiation presents a clean and efficient method for crosslinking polymers to create hydrogels with tailored properties, which could be a viable strategy for creating networks incorporating this diol. mdpi.com

| Potential Application | Key Feature of 1-(1-Naphthalenyl)-1,2-Ethanediol | Desired Outcome in Functional Material |

| Liquid Crystal Dopant | Chirality | Induction of helical structures (cholesteric phases) |

| Polymer Network Monomer/Cross-linker | Diol functionality, rigid naphthalene group | Enhanced thermal stability and mechanical properties |

| Interpenetrating Polymer Networks | Unique structural contribution | Materials with synergistic properties (e.g., toughness and rigidity) |

Flow Chemistry and Continuous Processing for Synthesis and Derivatization

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The synthesis and derivatization of 1-(1-naphthalenyl)-1,2-ethanediol are well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. For the synthesis of 1-(1-naphthalenyl)-1,2-ethanediol, a key step is often the dihydroxylation of a vinylnaphthalene precursor. In a flow reactor, the rapid mixing and heat transfer capabilities can help to control the exothermicity of this oxidation reaction, minimizing the formation of byproducts.